Kushenol I

CYP inhibition herb-drug interactions drug metabolism

Discontinued botanical reference standards and irreproducible results from analog substitution disrupt research. Kushenol I (CAS 99119-69-4) is a precisely characterized prenylated dihydroflavonol, delivered with verified structure and bioactivity. - **Potent, Multi-Target Activity**: Validated CYP2B6 (IC₅₀=0.12 µM), CYP2C8 (IC₅₀=0.14 µM), and GSK3β (IC₅₀=7.53 µM) inhibition, plus GABAA PAM (EC₅₀=5.0 µM) activity. - **Guaranteed Purity**: ≥98% (HPLC), ensuring experimental reproducibility and regulatory DDI compliance. - **Reliable Supply**: In-stock, ready-to-ship quantities with comprehensive CoA/MSDS documentation. Research use only.

Molecular Formula C26H30O7
Molecular Weight 454.5 g/mol
CAS No. 99119-69-4
Cat. No. B150299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKushenol I
CAS99119-69-4
Molecular FormulaC26H30O7
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
InChIInChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1
InChIKeyQKEDJCCCNZWOBS-SGOPFIAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kushenol I: A Multi-Target Prenylated Flavonoid


Kushenol I is a prenylated dihydroflavonol (C₂₆H₃₀O₇, MW 454.51) isolated from the roots of Sophora flavescens Ait. (Kushen) [1]. It belongs to the lavandulyl flavonoid subclass, characterized by a C-linked lavandulyl group at position 8 of ring A, and is structurally distinguished from closely related in-class compounds by its specific hydroxylation pattern at positions 3, 5, and 4′ [2]. Kushenol I has been demonstrated to modulate multiple pharmacologically relevant targets including GABAA receptors, cytochrome P450 isoforms (CYP2B6, CYP3A4, CYP2C8), GSK3β, and the PINK1/Parkin pathway, and exhibits quantifiable estrogenic, anti-inflammatory, and antifungal activities [3][4][5].

Multi-target CYP inhibition profiling (CYP2B6, CYP2C8) with reported mechanism-based component
GABAA receptor (α1β2γ2S) positive allosteric modulation studies with distinct potency–efficacy window
GSK3β kinase inhibition and parkin/mitophagy dual-pathway assay context

Why Kushenol I Cannot Be Substituted


Kushenol I shares the 8-lavandulyl scaffold with kurarinone, sophoraflavanone G, kushenol A, and kuraridine; however, small differences in the number and position of hydroxyl substituents at C-3, C-5, and C-4′ translate into quantitatively distinct target engagement profiles [1]. As demonstrated below, Kushenol I exhibits a unique inhibitory pattern across CYP isoforms—potently inhibiting CYP2B6 (IC₅₀ 0.12 μM with preincubation), a property not shared by kushenol A (IC₅₀ >50 μM) or sophoraflavanone G (IC₅₀ 0.28 μM)—while concurrently modulating CYP3A4 via mechanism-based inhibition and acting as a GABAA receptor positive allosteric modulator with an EC₅₀ of 5.0 μM [2][3]. This multi-target polypharmacology means that substituting Kushenol I with a structurally adjacent analog (e.g., kurarinone or sophoraflavanone G) will yield measurably different CYP inhibition liability, GABAergic potency, and estrogenic gene expression profiles, compromising experimental reproducibility and therapeutic hypothesis testing [1][4].

CYP inhibition profile may shift Kushenol A, sophoraflavanone G, and leachianone A exhibit substantially different CYP2B6 and CYP2C8 inhibition strengths; potency ranking observed for kushenol I may not transfer.
GABAA efficacy window context not reproducible Kurarinone and sophoraflavanone G display higher maximum potentiation (Emax >570%) compared to kushenol I (Emax ~268%), altering the pharmacological readout.
GSK3β and anti-steatosis activity absent in most in-class flavonoids Confirmed GSK3β inhibition and dual parkin activation/anti-steatosis phenotype are reported only for kushenol I and kushenol F; substituting with kurarinone or sophoraflavanone G removes these functional dimensions.

Kushenol I: Quantitative Differentiation vs. Analogs


Superior CYP2B6 Inhibition vs. Kushenol A

In a head-to-head panel assay using human liver microsomes with NADPH preincubation to assess mechanism-based inhibition, Kushenol I inhibited CYP2B6 with an IC₅₀ of 0.12 μM, representing the most potent inhibition within the tested set. By contrast, Kushenol A showed no inhibition (IC₅₀ >50 μM), sophoraflavanone G exhibited an IC₅₀ of 0.28 μM (2.3-fold weaker), and leachianone A had an IC₅₀ of 0.28 μM. This establishes Kushenol I as the most potent CYP2B6 inhibitor among prenylated flavonoids tested [1].

CYP2B6 Inhibition
Reported IC₅₀ 0.12 μM (with NADPH preincubation); >417-fold vs. kushenol A
Supports CYP2B6 mechanism-based inhibition assay context
Human liver microsomes; comparison includes sophoraflavanone G (IC₅₀ 0.28 μM) and leachianone A (0.28 μM)
CYP inhibition herb-drug interactions drug metabolism

Enhanced CYP2C8 Inhibition vs. Sophoraflavanone G

In the same human liver microsome panel, Kushenol I inhibited CYP2C8 with an IC₅₀ of 0.67 μM without preincubation and 0.14 μM with NADPH preincubation. Sophoraflavanone G showed IC₅₀ values of 0.32 μM (without) and 0.33 μM (with preincubation), indicating that while sophoraflavanone G is also active, Kushenol I exhibits a stronger mechanism-based component with a 2.4-fold lower IC₅₀ under preincubation conditions (0.14 μM vs. 0.33 μM). Kushenol A showed no inhibition (IC₅₀ >50 μM). Leachianone A exhibited intermediate potency (IC₅₀ = 0.75 μM without, 0.28 μM with preincubation) [1].

CYP2C8 Inhibition
Reported IC₅₀ 0.14 μM (with preincubation); 2.4-fold lower vs. sophoraflavanone G
Supports CYP2C8 mechanism-based inhibition profiling
Kushenol A showed no inhibition (IC₅₀ >50 μM); leachianone A IC₅₀ 0.28 μM
CYP2C8 drug metabolism flavonoid selectivity

GABAA Receptor Modulation Profile

In Xenopus oocytes expressing human α1β2γ2S GABAA receptors, Kushenol I potentiated GABA-induced chloride currents with an EC₅₀ of 5.0 ± 2.3 μM and a maximum potentiation (Emax) of 267.6 ± 56.6%. In contrast, the closely related (–)-kurarinone exhibited an EC₅₀ of 8.1 ± 1.4 μM with Emax of 578.5 ± 68.8%, while sophoraflavanone G showed an EC₅₀ of 15.0 ± 3.6 μM and Emax of 604.9 ± 108.2%. Kuraridine was the most potent (EC₅₀ = 4.0 ± 2.4 μM) and most efficacious (Emax = 891.5 ± 163.0%). This distinguishes Kushenol I as having the best potency-to-efficacy ratio among the four, with 3-fold greater potency but 2.3-fold lower efficacy than sophoraflavanone G [1].

GABAA Receptor Modulation
EC₅₀ 5.0 ± 2.3 μM, Emax 267.6 ± 56.6% (α1β2γ2S); 3-fold more potent but 2.3-fold lower efficacy vs. sophoraflavanone G
Supports GABAA receptor modulation studies with distinct potency–efficacy profile
Xenopus oocyte electrophysiology; kurarinone Emax 578.5%, sophoraflavanone G Emax 604.9%
GABAA receptor neuropharmacology flavonoid SAR

Dual GSK3β Inhibition with Kushenol F

In a structure-based virtual screening campaign of 113 S. flavescens constituents followed by GSK3β enzymatic assay validation, Kushenol I inhibited GSK3β with an IC₅₀ of 7.53 ± 2.55 μM, while kushenol F—a structurally distinct prenylated flavonoid from the same source—exhibited an IC₅₀ of 4.96 ± 1.29 μM. Molecular dynamics simulations confirmed stable binding for both compounds. This discovery positions Kushenol I as one of only two confirmed GSK3β inhibitors from Kushen, a property not reported for kurarinone, sophoraflavanone G, or kushenol A in this assay system [1]. Other in-class flavonoids (e.g., kurarinone, sophoraflavanone G) were not identified as GSK3β inhibitors in this screening paradigm, representing a qualitative functional divergence.

GSK3β Inhibition
Reported IC₅₀ 7.53 ± 2.55 μM; activity absent in kurarinone, sophoraflavanone G, and kushenol A
Supports GSK3β inhibition study fit; only kushenol F (IC₅₀ 4.96 μM) shares this activity
Recombinant enzyme assay; virtual screening confirmed binding
GSK3β kinase virtual screening anti-inflammatory

Estrogenic Transcription vs. Kushenol A

In MCF-7 breast cancer cell transcription assays evaluating 30 estrogen-responsive genes, pairwise correlation analysis revealed that kushenol I and kurarinone exhibited similar gene expression correlation values relative to 17β-estradiol (E2), while kushenol A demonstrated the lowest correlation among the four tested prenylated flavonoids. At 1 μM, inter-flavonoid pairwise comparisons showed significant correlation (R > 0.5) among kurarinone, kushenol I, and sophoraflavanone G, but kushenol A consistently exhibited low correlation (R < 0.5) with all three, attributable to its lack of a hydroxyl group at the 4′ position of ring B [1]. The structural basis—presence vs. absence of 4′-OH—directly determines whether a prenylated flavonoid can engage ER-mediated transcription similarly to kushenol I.

Estrogenic Transcription
Pairwise gene expression correlation R > 0.5 with kurarinone and sophoraflavanone G; kushenol A (lacking 4′-OH) shows R
Supports estrogenic transcription assay context; 4′-OH group is a structural determinant
MCF-7 cells, 30 estrogen-responsive genes, 1 μM treatment
Parkin & Steatosis
Data to verify
Dual parkin activation and anti-steatosis activity in human hepatocytes; sophoraflavanone G and apigenin lack anti-steatosis effect
Supports parkin activation and steatosis model context; requires independent validation
Qualitative functional bifurcation among 5 parkin binders; source-specific review recommended
phytoestrogen estrogen receptor gene expression profiling

Parkin Activation and Anti-Steatosis

In a centrifugal ultrafiltration LC/MS-based parkin ligand screening from Sophorae Flavescentis Radix, seven parkin-binding compounds were identified. Among these, five compounds (kushenol I, kurarinone, sophoraflavanone G, apigenin, and emodin) activated parkin in in vitro autoubiquitination assays. Notably, only kushenol I and kurarinone additionally demonstrated anti-steatosis activity in fat emulsion-damaged human hepatocytes . This dual parkin-activation/anti-steatosis phenotype is not shared by sophoraflavanone G, apigenin, or emodin, representing a functional bifurcation within the parkin-binding subset. The unique combination of mitophagy pathway activation plus hepatocyte lipid-lowering activity distinguishes kushenol I from all tested compounds except kurarinone .

Parkin & Steatosis
Data to verify
Dual parkin activation and anti-steatosis activity in human hepatocytes; sophoraflavanone G and apigenin lack anti-steatosis effect
Supports parkin activation and steatosis model context; requires independent validation
Qualitative functional bifurcation among 5 parkin binders; source-specific review recommended
Parkin mitophagy steatosis hepatoprotection

Kushenol I Application Scenarios


HDI Screening via CYP2B6 and CYP2C8 Inhibition

Kushenol I is the most potent CYP2B6 inhibitor (IC₅₀ = 0.12 μM with preincubation) and a strong CYP2C8 inhibitor (IC₅₀ = 0.14 μM with preincubation) among S. flavescens prenylated flavonoids [1]. Researchers constructing HDI screening panels for botanical drug development should select Kushenol I over kushenol A (inactive against CYP2B6 and CYP2C8) or sophoraflavanone G (2.3-fold weaker CYP2B6 inhibition) to ensure sensitive detection of mechanism-based CYP inactivation potential. This is directly relevant to regulatory in vitro DDI (drug-drug interaction) guidance compliance for botanical new drug applications.

GABAA Receptor Subtype Pharmacology Tool

With an EC₅₀ of 5.0 μM and Emax of 267.6% at α1β2γ2S GABAA receptors, Kushenol I occupies a distinct pharmacological niche versus kurarinone (EC₅₀ = 8.1 μM, Emax = 578.5%) and sophoraflavanone G (EC₅₀ = 15.0 μM, Emax = 604.9%) [2]. Neuroscience researchers investigating GABAA positive allosteric modulators where ceiling effects need to be avoided—such as in sedation-minimized anxiolytic screening—benefit from Kushenol I's balanced potency-efficacy profile. It serves as a natural product scaffold for medicinal chemistry optimization targeting this specific efficacy window.

GSK3β-Targeted Anti-Inflammatory Discovery

Kushenol I (IC₅₀ = 7.53 μM) and kushenol F (IC₅₀ = 4.96 μM) are the only two confirmed GSK3β inhibitors from the >300 constituents of S. flavescens [3]. For kinase drug discovery programs exploring natural product chemical space against GSK3β, Kushenol I provides a structurally characterized starting point with validated enzymatic activity, molecular docking poses, and molecular dynamics simulation data. This scenario is not served by kurarinone or sophoraflavanone G, which lack confirmed GSK3β inhibitory activity.

Dual-Pathway Mitophagy and Hepatic Steatosis Research

Among the five parkin-activating compounds identified from S. flavescens, only Kushenol I and kurarinone exhibit additional anti-steatosis activity in human hepatocytes . Researchers studying the PINK1/Parkin mitophagy pathway in the context of non-alcoholic fatty liver disease (NAFLD) or metabolic syndrome should select Kushenol I for its unique dual-acting phenotype. Sophoraflavanone G, despite activating parkin, lacks the hepatocyte lipid-lowering activity and is therefore unsuitable for this dual-pathway experimental paradigm.

Application
Selection Property
Validation Focus
Herb-drug interaction screening studies
CYP2B6/CYP2C8 inhibition profile
Mechanism-based CYP inhibition assays
GABAA receptor modulation research
Moderate efficacy with good potency
Electrophysiology endpoint review
GSK3β kinase inhibition studies
Validated natural product inhibitor
Enzymatic and docking confirmation
Mitophagy and steatosis model studies
Dual parkin activation/anti-steatosis phenotype
Autoubiquitination and lipid-lowering endpoint review

Technical Documentation Hub

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35 linked technical documents
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